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Cerkocid

Cat. No.: B1166059
CAS No.: 107852-19-7
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Description

Contextualization of Thiophanate-methyl within Contemporary Scientific Research Paradigms

Thiophanate-methyl is a systemic fungicide with both protective and curative properties. herts.ac.ukpomais.com Its mode of action places it within the FRAC (Fungicide Resistance Action Committee) Group 1. jindunchemistry.com The primary mechanism of this group of fungicides is the inhibition of mitosis and cell division in fungi. herts.ac.uk Upon application, Thiophanate-methyl is absorbed by the plant and metabolizes into carbendazim (B180503), which is the primary active compound. jindunchemistry.comchemicalwarehouse.com Carbendazim disrupts the formation of β-tubulin, a protein essential for the assembly of microtubules. herts.ac.ukchemicalwarehouse.com This disruption prevents fungal cell division, thereby controlling the infection. bigpesticides.comchemicalwarehouse.com

The systemic nature of Thiophanate-methyl allows it to be translocated throughout the plant, offering protection to both treated and new growth. pomais.comchemicalwarehouse.com This characteristic is a significant focus of research, particularly in understanding its uptake, transport, and persistence within different plant species. oup.com Current research paradigms also investigate its role in integrated pest management (IPM) strategies, often in combination with other fungicides to enhance efficacy and manage resistance. marketreportanalytics.com

Key Properties of Thiophanate-methyl
PropertyDescriptionReference
Chemical ClassBenzimidazole (B57391) bigpesticides.comjindunchemistry.com
Mode of ActionInhibition of β-tubulin formation, disrupting mitosis and cell division herts.ac.ukchemicalwarehouse.com
ActivitySystemic, protective, and curative herts.ac.ukpomais.com
Primary MetaboliteCarbendazim jindunchemistry.comchemicalwarehouse.com

Historical Trajectory and Evolution of Research Pertaining to Thiophanate-methyl

Thiophanate-methyl, along with related benzimidazole fungicides like benomyl (B1667996) and carbendazim, was first evaluated by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) in 1973. fao.org Its development marked a significant advancement in the control of a broad spectrum of fungal diseases in cereals, fruits, and vegetables. fao.org Early research focused on its efficacy against various pathogens and its metabolic fate in plants. A 1972 study using radiolabeled compounds examined the persistence of Thiophanate-methyl and its metabolites on apple and grape leaves. oup.com

Over the decades, the focus of research has evolved. While initial studies confirmed its fungicidal efficacy, subsequent research has increasingly addressed the challenges associated with its widespread use. A significant area of investigation has been the development of fungal resistance. mdpi.com The continued use of Thiophanate-methyl has led to the emergence of resistant strains of various fungi, such as Colletotrichum species in strawberries. mdpi.com This has prompted research into resistance mechanisms, which are often linked to point mutations in the β-tubulin gene. mdpi.com Furthermore, the environmental fate and genotoxic effects of Thiophanate-methyl have become important areas of study. acs.orgnih.gov

Scholarly Significance and Identification of Key Research Gaps for Thiophanate-methyl

The scholarly significance of Thiophanate-methyl lies in its long history of use and the extensive body of research it has generated. It serves as a model compound for studying fungicide mode of action, metabolism, and the development of resistance. However, several key research gaps remain.

One significant gap is the comprehensive understanding of its long-term impact on soil microbial communities. While some studies have investigated its effects on the rhizosphere microbiome, more in-depth research is needed to elucidate the complex interactions between the fungicide, its metabolites, and non-target soil microorganisms. nih.govnih.gov A 2024 study revealed that Thiophanate-methyl and carbendazim could weaken the rhizobacteria-mediated defense responses in cucumbers against Fusarium wilt, highlighting the need for further investigation into these indirect effects on plant health. nih.govnih.gov

Another critical area for research is the development of effective and sustainable resistance management strategies. While the mechanisms of resistance are relatively well understood, practical and widely applicable strategies for mitigating resistance in various cropping systems are still needed. mdpi.com This includes exploring novel fungicide combinations and integrated management approaches.

Furthermore, there is a need for continued research into the ecotoxicological risk of Thiophanate-methyl and its metabolites to non-target organisms. nih.govnih.gov While it is considered to have low mammalian toxicity, its effects on other organisms in the ecosystem require ongoing assessment. herts.ac.uk

Identified Research Gaps for Thiophanate-methyl
Research AreaIdentified GapReference
Soil MicrobiologyLong-term impact on microbial diversity and function. nih.govnih.gov
Fungicide ResistanceDevelopment of sustainable and practical resistance management strategies. mdpi.com
EcotoxicologyComprehensive risk assessment for non-target organisms. nih.govnih.gov

Prospective Directions and Emerging Areas in Thiophanate-methyl Research

Future research on Thiophanate-methyl is likely to be shaped by the increasing demand for sustainable agricultural practices and stricter environmental regulations. markwideresearch.comdatainsightsmarket.com One emerging area is the development of improved formulations that enhance efficacy, reduce environmental impact, and minimize the development of resistance. marketreportanalytics.com This includes exploring nano-formulations and controlled-release technologies.

The interaction of Thiophanate-methyl with plant defense mechanisms is another promising area of research. Understanding how the fungicide modulates the plant's innate immune system could lead to the development of more effective and integrated disease management strategies. nih.gov As regulatory bodies, such as the European Commission, reassess the approval of Thiophanate-methyl, research will also be crucial in providing the necessary data for risk-benefit analyses and informing future policy decisions. agropages.com

Properties

CAS No.

107852-19-7

Molecular Formula

C22H17F3N4O5S

Synonyms

Cerkocid

Origin of Product

United States

Synthetic Pathways and Advanced Derivatization Studies of Cerkocid

Elucidation of Established Synthetic Routes for Cerkocid

Based on the available search results, specific established synthetic routes for the chemical compound "this compound" are not described. The compound is mentioned in chemical databases nih.govr-project.org, suggesting its existence as a recognized chemical entity, but the synthetic processes used for its production are not detailed in the retrieved literature.

Development and Optimization of Novel Methodologies in this compound Synthesis

Detailed information on the development and optimization of novel methodologies specifically for the synthesis of "this compound" was not found in the conducted searches. Research in chemical synthesis often focuses on developing new routes for various classes of compounds nih.govnih.gov, but specific applications to "this compound" were not identified.

Strategies for Structural Modifications and Derivatization of this compound

Strategies for the structural modification and derivatization of "this compound" are not detailed in the available search results. Chemical derivatization is a common technique used to alter the properties of compounds for various purposes, such as analysis or to enhance reactivity nih.gov. However, specific strategies applied to "this compound" were not found. Discussions on structural modification in the search results pertained to other substances, such as the capsule of Cryptococcus neoformans nih.gov.

Stereochemical Investigations in this compound Synthesis and Related Analogues

Information regarding stereochemical investigations specifically in the synthesis of "this compound" or its related analogues was not present in the conducted searches. Stereochemistry is a critical aspect of chemical synthesis, particularly for chiral molecules, influencing their properties and biological activity nih.govyoutube.com. However, no specific studies on the stereochemistry of "this compound" synthesis were identified.

Compound Names and PubChem CIDs

Mechanistic Elucidation of Cerkocid Action at Molecular and Cellular Levels

Molecular Target Identification and Validation Research for Ziram

Ziram, a dithiocarbamate (B8719985) fungicide, acts as a multi-site inhibitor, making the identification of a single molecular target challenging. herts.ac.uk However, research has elucidated several key proteins and enzymatic systems that are significantly affected by Ziram, leading to its fungicidal and neurotoxic effects.

In Vitro and Ex Vivo Studies of Ziram-Target Interactions

In vitro and ex vivo studies have been instrumental in identifying the molecular targets of Ziram. A primary mechanism of Ziram's action is the inhibition of metal-dependent and sulfhydryl enzyme systems within fungi, which disrupts spore germination and mycelial growth. herts.ac.uk

In non-fungal systems, particularly in relation to its neurotoxicity, research has identified the ubiquitin-activating enzyme (E1 ligase) as a key target. researchgate.net Ziram has been shown to inhibit E1 ligase activity, which is a critical first step in the ubiquitination process essential for protein degradation. researchgate.net This inhibition leads to an accumulation of proteins that would normally be targeted for degradation, contributing to cellular dysfunction.

Furthermore, studies using Drosophila melanogaster have identified the ether-a-go-go (eag) family of potassium channels as a potential target for Ziram. nih.govnih.gov Ziram exposure was found to increase neuronal excitability, an effect that was phenocopied and occluded by mutations in the eag gene, suggesting that Ziram may act as a blocker of these channels. nih.gov

Another significant interaction observed in vitro is Ziram's effect on cellular zinc (Zn2+) levels. Studies on rat thymic lymphocytes have shown that Ziram increases the intracellular concentration of Zn2+. rsc.orgnih.gov This disruption of zinc homeostasis is a key factor in its cytotoxicity.

Biochemical Characterization of Ziram Binding Kinetics

The biochemical characterization of Ziram's binding kinetics is complex due to its multi-site activity. As a dithiocarbamate, Ziram's zinc atom can be exchanged for other metals, and the dithiocarbamate ligand itself can chelate metal ions that are essential for enzyme function. This chelating property is central to its inhibitory action on metalloenzymes.

The interaction with the ubiquitin-activating enzyme (E1) involves the inhibition of the formation of the E1-ubiquitin conjugate, a crucial step in the ubiquitin-proteasome pathway. researchgate.net This inhibition disrupts the entire downstream process of protein ubiquitination and degradation.

The binding of Ziram to the eag family of potassium channels is suggested to be a blockade mechanism, leading to altered ion flow and increased neuronal excitability. nih.gov However, the specific binding site and kinetics have not been fully elucidated.

Cellular Pathway Perturbations and Signaling Modulations Induced by Ziram

Ziram induces a range of cellular pathway perturbations and signaling modulations, primarily stemming from its effects on the ubiquitin-proteasome system, ion channel function, and metal homeostasis.

Effects of Ziram on Gene Expression and Transcriptional Regulation in Model Systems

While direct, comprehensive transcriptome analyses for Ziram are limited, studies on closely related dithiocarbamates like Thiram in zebrafish (Danio rerio) embryos provide insights into the potential effects of Ziram. Thiram exposure led to extensive changes in gene expression, affecting pathways related to growth, reproduction, and behavior. nih.govmdpi.com Specifically, pathways involved in steroid hormone biosynthesis were significantly disrupted. nih.govmdpi.com

The table below summarizes key findings from a transcriptome analysis of Thiram-treated zebrafish embryos, which may be indicative of Ziram's potential effects.

Affected Pathway Direction of Regulation Key Genes Affected Potential Consequence
Steroid Hormone BiosynthesisDownregulatedGenes involved in hormone productionDisruption of reproductive processes
Retinol MetabolismDownregulatedGenes involved in Vitamin A metabolismDevelopmental abnormalities
Metabolism of XenobioticsUpregulatedCytochrome P450 genesCellular stress response

Analysis of Ziram-Induced Post-Translational Modifications

Ziram's primary impact on post-translational modifications (PTMs) is through its disruption of the ubiquitination process. By inhibiting the E1 ligase, Ziram prevents the covalent attachment of ubiquitin to substrate proteins. researchgate.net This has widespread consequences, as ubiquitination is a key PTM that regulates protein stability, localization, and activity. The failure to ubiquitinate proteins leads to their accumulation, which can trigger cellular stress and apoptosis.

In addition to disrupting ubiquitination, Ziram's ability to interfere with cellular metal homeostasis can indirectly affect PTMs. Many enzymes that catalyze PTMs are metalloenzymes, and their activity can be compromised by Ziram's metal-chelating properties.

Research on Mechanisms of Resistance Development to Ziram in Non-Human Biological Systems

Fungi can develop resistance to fungicides through various mechanisms. For multi-site inhibitors like Ziram, the development of resistance is generally considered to be slower compared to single-site inhibitors. However, adaptation can occur.

Studies on the adaptation of fungi to dithiocarbamates have shown that it is possible to select for strains with increased tolerance. For instance, a strain of Botrytis cinerea was developed that could grow on media containing significantly higher concentrations of the related dithiocarbamate, ferbam. researchgate.net This resistance was stable even after subculturing on fungicide-free media. researchgate.net However, this resistant strain remained susceptible to Ziram, indicating a degree of specificity in the resistance mechanism. researchgate.net

The primary mechanisms of antifungal resistance in a broader context, which could potentially apply to Ziram, include:

Target site modification: Alterations in the amino acid sequence of the target protein can reduce the binding affinity of the fungicide.

Increased drug efflux: Overexpression of membrane transporters can actively pump the fungicide out of the fungal cell.

Target overproduction: Increasing the amount of the target enzyme can overcome the inhibitory effect of the fungicide.

Metabolic degradation: The fungus may develop enzymatic pathways to break down the fungicide into less toxic compounds.

The following table summarizes general mechanisms of antifungal resistance that could be relevant to Ziram.

Resistance Mechanism Description
Altered Drug TargetMutations in the target enzyme (e.g., metalloenzymes) that prevent Ziram binding.
Increased Drug EffluxUpregulation of efflux pumps that remove Ziram from the cell.
Target OverexpressionIncreased production of the target enzymes to compensate for inhibition by Ziram.
Metabolic DegradationEnzymatic breakdown of Ziram into inactive metabolites.

Genetic and Epigenetic Adaptations Conferring Cerkocid Resistance

Resistance to therapeutic compounds can emerge through stable, heritable changes in a cell's genetic or epigenetic landscape. oup.comoaepublish.com In the context of this compound, resistance is hypothesized to develop through mechanisms that either alter the drug's target, reduce its intracellular concentration, or activate bypass signaling pathways. These adaptations can be broadly categorized into genetic mutations and epigenetic modifications that modulate gene expression. nih.govresearchgate.net

Genetic Adaptations:

Genetic resistance to a compound like this compound can arise from several types of DNA sequence alterations. Two of the most common mechanisms are point mutations and gene amplification. nih.gov

Point Mutations: A single nucleotide change in the coding sequence of a gene can alter the structure of the resulting protein. nih.govnih.gov If this protein is the direct target of this compound, such a mutation could reduce the compound's binding affinity, rendering it less effective. Alternatively, mutations in genes that regulate downstream pathways could activate compensatory mechanisms that mitigate the effects of this compound.

Gene Amplification: This process involves the duplication of a specific region of a chromosome, leading to an increased copy number of a particular gene. researchgate.netsmb.org If the amplified gene codes for the target of this compound, the cell may produce an excess of the target protein, effectively titrating out the drug and overwhelming its inhibitory effect. researchgate.net Gene amplification can also affect genes involved in drug metabolism or efflux, contributing to resistance. dovepress.com

Epigenetic Adaptations:

Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence. oaepublish.comnih.gov These changes, such as DNA methylation and histone modifications, can play a crucial role in the development of drug resistance. oaepublish.comnih.gov

DNA Methylation: This process involves the addition of a methyl group to a cytosine base in DNA, typically at CpG sites. malque.pubembopress.org Hypermethylation (an increase in methylation) in the promoter region of a tumor suppressor gene can lead to its silencing. embopress.org Conversely, hypomethylation (a decrease in methylation) can activate oncogenes. In the context of this compound resistance, it is plausible that altered methylation patterns could silence genes required for this compound-induced apoptosis or activate genes that promote cell survival. mdpi.com

Histone Modification: Histones are proteins that package DNA into chromatin; chemical modifications to these proteins can alter how tightly the DNA is wound. nih.govembopress.org Acetylation of histones generally leads to a more open chromatin structure, allowing for gene transcription, while deacetylation leads to a more condensed, transcriptionally repressed state. nih.govnih.gov Resistance to this compound could emerge from histone modifications that silence genes responsible for drug uptake or activate genes encoding drug efflux pumps. nih.gov

The following table illustrates hypothetical changes observed in a this compound-resistant cell line compared to its sensitive counterpart.

Genetic/Epigenetic MarkerThis compound-Sensitive Cells (Relative Level)This compound-Resistant Cells (Relative Level)Hypothesized Consequence
Target Gene X (Point Mutation)AbsentPresent (e.g., L858R)Reduced this compound binding affinity
Efflux Pump Gene ABCB1 (Copy Number)1.08.5Increased drug efflux
Apoptosis Regulator Gene (Promoter Methylation)LowHighSilencing of pro-apoptotic signals
Histone H3 Acetylation at Efflux Gene Promoter1.06.2Increased transcription of efflux pump gene

Modulation of Transport Systems and Efflux Mechanisms by this compound

A primary mechanism of acquired drug resistance is the active removal of therapeutic compounds from the cell, a process mediated by membrane-bound transporter proteins known as efflux pumps. oup.comresearchgate.netnih.gov These pumps can prevent drugs from reaching their intracellular targets at sufficiently high concentrations to exert a therapeutic effect. frontiersin.org The development of resistance to this compound is likely associated with the overexpression of such transport systems.

Efflux pumps are broadly classified into several superfamilies, with the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters being the most clinically relevant in multidrug resistance. nih.govnih.govoup.comheighpubs.org

ATP-Binding Cassette (ABC) Transporters: These are primary active transporters that utilize the energy from ATP hydrolysis to pump a wide variety of substrates out of the cell. nih.govoup.com The human genome contains 48 known ABC transporter genes, and overexpression of certain members, such as P-glycoprotein (MDR1/ABCB1), is a well-documented mechanism of resistance to numerous drugs. nih.gov It is hypothesized that sustained exposure to this compound could select for cells that upregulate the expression of ABCB1 or other ABC transporters capable of recognizing and exporting this compound.

Major Facilitator Superfamily (MFS) Transporters: These are secondary active transporters that utilize the electrochemical potential gradient of protons or other ions to drive substrate transport. nih.govoup.com While prominent in bacteria, MFS transporters also play a role in drug resistance in human cells. nih.gov Upregulation of MFS transporters could represent an alternative or complementary mechanism for reducing intracellular this compound accumulation.

The overexpression of these efflux pumps is often the result of the genetic and epigenetic changes described in the previous section. oup.com For example, gene amplification of the ABCB1 gene or epigenetic modifications that lead to increased transcription of ABCB1 can result in a higher density of P-glycoprotein pumps on the cell surface, enhancing the cell's capacity to expel this compound. nih.gov

The table below presents hypothetical data on the expression and activity of key efflux pumps in this compound-sensitive versus this compound-resistant cells.

Efflux PumpParameterThis compound-Sensitive CellsThis compound-Resistant CellsFold Change
ABCB1 (P-glycoprotein)mRNA Expression (Relative Units)1.015.4+15.4
This compound Efflux Rate (pmol/min/mg protein)5.278.1+15.0
ABCC1 (MRP1)mRNA Expression (Relative Units)1.28.9+7.4
This compound Efflux Rate (pmol/min/mg protein)8.145.3+5.6
MFS Transporter (e.g., MFS-D)mRNA Expression (Relative Units)0.83.2+4.0
This compound Efflux Rate (pmol/min/mg protein)2.510.0+4.0

Advanced Analytical Methodologies for Cerkocid Research

Chromatographic Techniques for Quantification and Metabolite Profiling

Chromatographic techniques are fundamental in the analysis of chemical compounds, enabling the separation, identification, and quantification of a substance and its metabolites from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation and quantification of compounds in various matrices. The development of a robust HPLC method for a new compound would involve several key steps:

Column Selection: The choice of a stationary phase is critical and depends on the polarity of the analyte. For a compound of unknown properties, initial screening would likely involve C18 and phenyl-hexyl columns.

Mobile Phase Optimization: A gradient elution using solvents like acetonitrile (B52724) or methanol (B129727) mixed with water or a buffer is typically developed to ensure good separation of the target compound from any impurities or metabolites.

Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector would be commonly used for initial method development, allowing for the determination of the compound's maximum absorbance wavelength. For enhanced sensitivity and selectivity, a mass spectrometer (MS) detector would be employed (LC-MS).

Method Validation: A developed HPLC method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

A typical HPLC method development and validation summary might look like this:

ParameterOptimized Condition/Result
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Detection DAD at 254 nm / MS (ESI+)
Linearity (r²) > 0.999
Accuracy 98-102%
Precision (%RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly suited for volatile and semi-volatile compounds. uchicago.edu For non-volatile compounds, derivatization is often required to increase their volatility. pathogen-ri.eunih.gov

Applications in the research of a new compound would include:

Impurity Profiling: Identifying and quantifying volatile impurities in the synthesized compound.

Metabolite Identification: After derivatization, GC-MS can be used to identify metabolites in biological samples. The use of electron impact (EI) ionization allows for the comparison of mass spectra with established libraries for metabolite identification. pathogen-ri.eu

Structural Elucidation: The fragmentation patterns produced by EI can provide valuable information about the structure of the unknown compound and its metabolites.

Advanced GC-MS techniques like GC-MS/MS and GC-QTOF offer enhanced sensitivity and mass resolution, which is particularly useful for analyzing complex environmental or biological samples. nih.gov GC-MS is considered a "gold standard" in forensic substance identification due to its high specificity. wikipedia.org

Spectroscopic and Spectrometric Approaches in Structure and Interaction Analysis

Spectroscopic and spectrometric techniques are indispensable for elucidating the structure of a new chemical entity and studying its interactions with biological molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For a new compound, a suite of NMR experiments would be conducted:

1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and build a complete structural model.

NOESY: To determine the spatial proximity of atoms, which is crucial for understanding the compound's three-dimensional conformation.

These studies provide a detailed picture of the molecule's shape and flexibility in solution, which can be critical for understanding its biological activity.

Mass spectrometry (MS) is a key technology in the fields of metabolomics and proteomics, which involve the large-scale study of metabolites and proteins, respectively. ceric-eric.eunih.gov

Metabolomics: High-resolution mass spectrometers, such as Orbitrap or TOF instruments, coupled with liquid chromatography (LC-MS), are used to identify and quantify metabolites of the compound in biological fluids or tissues. ceric-eric.eunih.gov This helps in understanding the compound's metabolic fate. Isotopic labeling experiments analyzed by MS can also be used to trace the metabolic pathways of the compound. nih.gov

Proteomics: In proteomics, MS is used to identify protein targets of a compound. ceric-eric.eu Techniques like affinity purification-mass spectrometry can be used to isolate proteins that bind to the compound, providing insights into its mechanism of action. Native mass spectrometry is a technique used to study intact protein complexes, allowing researchers to understand how a compound might affect protein-protein interactions. youtube.com

Bioanalytical Assay Development in Complex Research Matrices

The development of bioanalytical assays is crucial for quantifying a compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. nih.gov These assays need to be highly sensitive and specific. nih.gov

The process typically involves:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Instrumentation: LC-MS/MS is the most common platform for bioanalytical assays due to its high sensitivity, selectivity, and speed. nih.gov

Method Validation: Similar to HPLC method validation, bioanalytical methods must be rigorously validated for parameters like accuracy, precision, selectivity, stability, and matrix effect. nih.govnih.gov

An example of a bioanalytical assay summary is presented below:

ParameterMethod/Result
Matrix Human Plasma
Sample Preparation Protein Precipitation with Acetonitrile
Instrumentation LC-MS/MS (Triple Quadrupole)
Ionization Mode Electrospray Ionization (ESI+)
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Accuracy 95-105%
Precision (%RSD) < 15%

The development of robust and validated bioanalytical methods is essential for the progression of a compound through the research and development pipeline. nih.gov

Integration of Hyphenated Techniques and Novel Sensor Technologies for Kocide Detection

The accurate and sensitive detection of the fungicide Kocide, with its active ingredient copper (II) hydroxide, is crucial for environmental monitoring and agricultural safety. corteva.com.aufao.org Modern analytical research has moved towards the integration of sophisticated hyphenated techniques and the development of innovative sensor technologies to achieve rapid, selective, and efficient quantification of copper ions released from such fungicides.

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer powerful tools for the analysis of complex samples. asdlib.orgchemijournal.com For the determination of copper species, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a particularly effective approach. waters.comwaters.com LC-MS combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, allowing for the identification and quantification of copper ions and their complexes in various matrices. asdlib.orgwaters.comwaters.com

Research in this area has led to the development of specific LC-MS/MS methods for the analysis of fungicide residues, including those containing copper. nih.gov These methods often involve a sample cleanup step using Solid Phase Extraction (SPE) to remove interfering substances from the sample matrix, thereby enhancing the accuracy of the detection. waters.comwaters.com The choice of mobile phase and buffer pH is critical for optimizing the sensitivity of the mass spectral detection. For instance, using ammonium (B1175870) bicarbonate buffer at a pH of 9.0 has been shown to significantly increase the response for certain fungicide analytes in electrospray positive mode. waters.comwaters.com

Parameter LC-MS/MS Method for Fungicide Analysis
Instrumentation Waters Alliance LC-MS system (2690 Separations Module, 996 photodiode array detector, ZMD mass detector) waters.com
Column Waters XTerra MS C18, 2.1 x 100 mm, 3.5 µm waters.com
Mobile Phase 20% Acetonitrile / 10 mM Ammonium Bicarbonate Buffer, pH 9.0 waters.com
Flow Rate 200 µL/min waters.com
Detection Mode Electrospray positive mode (ESP+), Single Ion Recording (SIR) waters.com
Sample Preparation Oasis MCX Solid Phase Extraction (SPE) waters.com

In parallel with the advancements in hyphenated techniques, the field of novel sensor technologies has seen significant progress for the detection of copper ions. These sensors offer the potential for rapid, on-site analysis, which is a significant advantage over laboratory-based methods. nih.gov

Electrochemical sensors represent a prominent category of these novel technologies. rsc.org They are designed to be portable, easy to use, and provide quick responses. nih.gov Recent developments have focused on using nanomaterials to enhance the sensitivity and selectivity of these sensors. For example, a sensor based on a glassy carbon electrode modified with a nanocomposite of reduced graphene oxide and a specific fluorescent probe has demonstrated a low detection limit of 0.67 μg L−1 for copper ions in water samples. rsc.org Another approach involves the use of low-cost copper wire electrodes modified with copper nanoparticles, which have been successfully used to determine chemical oxygen demand in water, showcasing the versatility of copper-based sensors. rsc.org

Sensor Type Sensing Material Detection Limit Linear Range Application
Electrochemical Sensor rsc.orgPi-A decorated reduced graphene oxide on glassy carbon electrode0.67 μg L−15–300 μg L−1Tap water, river water, mountain spring samples
Electrochemical Sensor rsc.orgNano-copper modified copper wire2.6 mg L−1 (for COD)2–595 mg L−1 (for COD)Water quality monitoring
Fluorescence Sensor azooptics.comDonor-π-acceptor luminous dye90.1 nM-Drinking water, wastewater
Colorimetric Sensor nih.govCopper-doped carbon nanozyme--Environmental samples

Optical sensors , including colorimetric and fluorescent sensors, offer another avenue for rapid copper detection. mdpi.commdpi.com A novel colorimetric sensor utilizing the oxidase-like activity of copper-doped carbon nanozymes has been developed for the specific detection of the fungicide thiophanate-methyl, demonstrating the potential of nanozyme-based assays in pesticide analysis. nih.gov Furthermore, a unique fluorescent chemosensor has been designed for the detection of Cu2+ ions with a limit of detection in the nanomolar range, and has been successfully applied to paper test strips for in-field applications. azooptics.com

The integration of these advanced analytical methodologies provides a comprehensive toolkit for the research and monitoring of Kocide and its active component, copper (II) hydroxide. While hyphenated techniques like LC-MS/MS offer high precision and accuracy for laboratory analysis, novel sensor technologies are paving the way for real-time, on-site detection, which is critical for environmental protection and food safety.

Environmental Fate and Ecotoxicological Research of Cerkocid in Non Human Systems

Environmental Persistence and Degradation Pathways of Cerkocid

Photodegradation Kinetics and Mechanisms of this compound

Detailed information on the photodegradation kinetics and specific mechanisms by which this compound may break down under the influence of light in environmental settings was not found in the conducted literature search.

Microbial Biotransformation and Mineralization of this compound in Environmental Compartments

Bioavailability and Translocation Studies of this compound in Non-Human Organisms and Environmental Media

Uptake and Distribution of this compound in Plant Systems

Detailed research findings concerning the uptake and distribution of this compound within plant systems were not found in the conducted literature search. Information on whether plants absorb this compound from soil or water, and how it might be distributed within plant tissues, appears to be limited.

Bioconcentration and Biomagnification Potential of this compound in Aquatic and Terrestrial Ecosystems

Research on the Impact of this compound on Non-Target Biological Systems and Ecological Processes

Based on the conducted searches, specific scientific literature and data pertaining to the environmental fate and ecotoxicological research of a chemical compound explicitly named "this compound" in non-human systems, as outlined in sections 5.3.1, 5.3.2, and 5.3.3, could not be located.

While searches for the term "this compound" were performed, the results did not yield detailed research findings or data tables relevant to its effects on soil microbial community dynamics, influence on beneficial arthropod and invertebrate populations, or interactions with aquatic flora and fauna in controlled environments. PubChem searches for "this compound" returned results for other compounds, such as Ceric oxide (CID 73963) nih.gov and Cerecidin A1 (CID 145720581) nih.gov, which are not identified as "this compound".

Therefore, it is not possible to generate an article strictly adhering to the provided outline and content requirements using the available information, as there is a lack of specific, verifiable data on "this compound" within the scope of the requested environmental and ecotoxicological research areas.

Research Applications of Cerkocid in Specialized Non Clinical Fields

Veterinary Research Applications of Cerkocid in Animal Health Models (excluding clinical efficacy/safety)

Similarly, a thorough search of veterinary and biomedical literature revealed no mention of "this compound" in non-clinical animal health research.

Computational and Systems Biology Approaches in Cerkocid Research

Molecular Docking and Dynamics Simulations of Cerkocid Interactions with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unipd.ityoutube.com This method is instrumental in understanding the interaction between a ligand, such as a hypothetical this compound, and a biological macromolecule, typically a protein. The process involves predicting the binding mode and affinity, often represented by a scoring function. nih.gov For instance, in a hypothetical study, various conformations of this compound would be docked into the active site of a target protein to identify the most stable binding pose.

Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the this compound-biomolecule interaction over time. nih.govfau.de MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. youtube.com This would allow researchers to observe the conformational changes in both this compound and the target protein upon binding, providing insights into the stability of the complex and the key residues involved in the interaction. nih.govnih.gov

Interactive Table: Hypothetical Molecular Docking Scores for this compound with Target Proteins

Below is a hypothetical data table illustrating potential docking scores of this compound with various protein targets. A lower binding energy generally indicates a more stable interaction.

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase A-8.5LYS72, GLU91, ASP184
Protease B-7.2HIS41, CYS145
Receptor C-9.1TYR102, ARG120, PHE258

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net In the context of this compound research, QSAR would be a valuable tool for designing and optimizing derivatives with enhanced efficacy or other desirable properties.

The process involves compiling a dataset of this compound derivatives with their corresponding measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov Statistical methods are used to build a model that correlates these descriptors with the observed activity. This model can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing. youtube.com

Omics-Based Research and Systems Biology of this compound Effects

"Omics" technologies provide a global view of the molecular components and their interactions within a biological system. nih.govtaylorfrancis.comyoutube.com These approaches are crucial for understanding the systemic effects of a compound like this compound.

Transcriptomic and Proteomic Responses to this compound Exposure in Model Systems

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. nih.govmdpi.com By exposing a model system (e.g., cell lines or animal models) to this compound and performing transcriptomic analysis (such as RNA-sequencing), researchers could identify genes that are up- or down-regulated in response to the compound. This can provide insights into the cellular pathways affected by this compound. mdpi.comnih.gov

Proteomics, the large-scale study of proteins, complements transcriptomics by providing information about the functional products of genes. nih.govnih.gov Techniques like mass spectrometry can be used to quantify changes in protein expression levels following this compound treatment. This can help to validate the findings from transcriptomic studies and further elucidate the mechanism of action.

Interactive Table: Hypothetical Differentially Expressed Genes upon this compound Exposure

This table presents a hypothetical list of genes whose expression is altered by this compound treatment, as would be identified through a transcriptomic study.

Gene NameFold Changep-valueBiological Process
Gene X2.50.001Apoptosis
Gene Y-3.1< 0.001Cell Cycle Regulation
Gene Z1.80.015Inflammatory Response

Metabolomic Profiling in this compound Research

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. nih.govcosmosid.com By analyzing the metabolome of a system exposed to this compound, researchers can identify changes in metabolic pathways. nih.govsemanticscholar.org This can reveal the biochemical effects of the compound and may help in identifying biomarkers of its activity or toxicity. researchgate.net

Network Pharmacology and Predictive Modeling in this compound Research

Predictive modeling, in a broader sense, utilizes computational and statistical methods to forecast future outcomes. researchgate.netnih.govmdpi.comwikipedia.orgtechtarget.com In this compound research, predictive models could be developed based on data from molecular docking, QSAR, and omics studies to predict various properties of this compound and its derivatives, such as their efficacy, potential side effects, and patient response.

Q & A

Q. What are the established synthesis routes for Cerkocid, and how do reaction conditions influence yield and purity?

Answer: Synthesis optimization requires systematic factorial design (e.g., varying temperature, solvent polarity, or catalyst loading) to isolate critical variables . For reproducibility, document reaction parameters (e.g., stoichiometry, purification steps) and validate purity via HPLC or NMR, adhering to reporting standards for novel compounds (e.g., ≥95% purity with spectral data) . Example workflow:

  • Step 1: Screen solvents (polar vs. nonpolar) under inert conditions.
  • Step 2: Quantify yield and characterize by 1^1H NMR and mass spectrometry.
  • Step 3: Apply ANOVA to identify statistically significant factors affecting yield .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?

Answer: Combine complementary methods:

  • 2D NMR (COSY, HSQC): Assign proton-carbon correlations to confirm connectivity.
  • X-ray crystallography: Resolve stereochemistry for chiral centers.
  • IR spectroscopy: Validate functional groups (e.g., carbonyl peaks at ~1700 cm1^{-1}).
    Report spectral artifacts (e.g., solvent peaks) and compare with computational predictions (DFT) to resolve contradictions .

Q. What standardized protocols exist for assessing this compound’s stability under varying pH and temperature conditions?

Answer: Design accelerated degradation studies:

  • Conditions: pH 1–13 buffers, 25–60°C, monitored via UV-Vis or LC-MS.
  • Kinetic analysis: Calculate degradation rate constants (kk) and shelf-life (t90t_{90}) using Arrhenius equations.
  • Control: Include inert atmospheres to isolate oxidative vs. hydrolytic pathways .

II. Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across cell lines be systematically reconciled?

Answer: Address variability through:

  • Experimental rigor: Standardize cell-culture conditions (passage number, serum batches) and include positive/negative controls .
  • Data normalization: Express activity as % inhibition relative to baseline (untreated cells) with IC50\text{IC}_{50} confidence intervals.
  • Meta-analysis: Pool datasets from independent labs using random-effects models to identify confounding variables (e.g., assay type) .

Q. What computational strategies improve the predictive accuracy of this compound’s binding affinity to target proteins?

Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations:

  • Docking: Screen against protein conformers from PDB to account for flexibility.
  • MD (100 ns): Calculate binding free energy (ΔGbind\Delta G_{\text{bind}}) via MM-PBSA.
  • Validation: Compare with SPR or ITC experimental KdK_d values. Adjust force fields (e.g., CHARMM vs. AMBER) to minimize discrepancies .

Q. How do impurities in this compound batches impact pharmacological outcomes, and what thresholds are scientifically justified?

Answer: Implement Quality-by-Design (QbD) principles:

  • DoE: Correlate impurity profiles (HPLC-MS) with in vivo toxicity (e.g., LD50_{50} in rodents).
  • Threshold rationale: Use NOAEL (No Observed Adverse Effect Level) from dose-response studies.
  • Regulatory alignment: Cross-reference ICH guidelines (e.g., ICH Q3A) for impurity qualification .

Q. What mechanistic models explain this compound’s unexpected catalytic behavior in non-aqueous media?

Answer: Probe reaction intermediates via:

  • In situ FTIR: Track intermediate formation (e.g., acyloxy radicals).
  • Isotopic labeling (18^{18}O): Confirm oxygen transfer pathways.
  • Kinetic isotope effects (KIE): Differentiate between radical vs. ionic mechanisms .

III. Methodological Frameworks

Q. How should researchers design multi-institutional studies on this compound to ensure data harmonization?

Answer: Adopt consensus protocols:

  • Pre-study calibration: Share reference samples for inter-lab validation.
  • Data repositories: Use platforms like Zenodo for raw data uploads (e.g., spectral files, chromatograms).
  • Statistical harmonization: Apply Z-score normalization to aggregate results .

Q. What criteria determine whether a novel this compound derivative warrants further investigation versus project termination?

Answer: Use a decision matrix:

Criterion Threshold
Synthetic yield≥40% (1-step)
Selectivity index>10 (vs. off-targets)
Patent landscapeNo prior art
Scalability≤3 steps
Terminate projects failing ≥2 criteria after iterative optimization .

Q. How can researchers ethically prioritize this compound analogs for preclinical testing amid limited resources?

Answer: Rank compounds using multi-parametric scoring:

  • Bioactivity (40% weight): IC50\text{IC}_{50}, selectivity.
  • ADMET (30%): Predicted solubility, CYP inhibition.
  • Synthetic accessibility (30%): Step count, cost/gram.
    Validate rankings via Delphi method with external experts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.